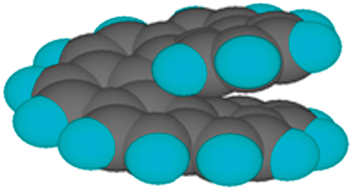One hundred years of helicene chemistry. Part 1: non-stereoselective syntheses of carbohelicenes†
Chemical Society Reviews Pub Date: 2012-11-15 DOI: 10.1039/C2CS35154D
Abstract
Carbohelicenes belong to a class of fascinating, chiral, and helicoidal molecules, which have a rich history in chemistry since the very beginning of the 20th century. A renewed interest in polyaromatic chemistry and new synthetic challenges toward the search for innovative physical, biological, chemical and opto-electronic properties have brought high motivation in this field of studies. Theoretical insights gained from polyaromatic, chiral, conjugated and distorted π-systems are also responsible for this development. Several synthetic avenues were originally reported for making lower helicenes, but for many years, photochemical synthesis has remained a major method for producing small amount of helicenes. High-dilution conditions is still a limiting factor in their synthesis. The fulgurous impact of organometallic chemistry, novel synthetic methods, and recent catalytic systems has promoted the development of helicene chemistry, toward a library of tailor-made and highly functionalized helicene molecules. Helicene chemistry is being considered as an expanding and modern field, leading to several applications in supramolecular chemistry, in nanosciences, in chemical-biology, in polymers and materials science. This first part of a series of three reviews on carbohelicenes will be devoted to a comprehensive report on non-stereoselective reactions and methods for producing helicenes, along with their functionalization.

Recommended Literature
- [1] Strong base pre-treatment for colorimetric sensor array detection and identification of N-methyl carbamate pesticides†
- [2] Spreading of bio-adhesive vesicles on DNA carpets†‡
- [3] Synthesis and optoelectronic investigations of triarylamines based on naphtho[2,3-f]quinoxaline-7,12-dione core as donor–acceptors for n-type materials†
- [4] Structure and electrochemical performance of hollow microspheres of LiFexNi1/3−xCo1/3Mn1/3O2 (0.000 ≤ x ≤ 0.267) as cathodes for lithium-ion batteries
- [5] Synthesis of aryloxyaluminium hydrides and their conversion into aryloxyalumoxanes (ArOAlO)n†
- [6] Synthesis of a double-activated switchable molecule via ruthenium–acetylide barbituric derivatives
- [7] Structural characterization and functional evaluation of lactoferrin–polyphenol conjugates formed by free-radical graft copolymerization
- [8] Structural, vibrational and luminescence properties of longitudinal twinning Zn2GeO4nanowires
- [9] Synthesis of an oligomer ruthenium complex and its catalysis in the oxidation of alcohols†
- [10] Structure and solvation dynamics of the hydroxide ion in ice-like water clusters: a CCSD(T) and car–parrinello molecular dynamics study†

Journal Name:Chemical Society Reviews
research_products
-
CAS no.: 5435-92-7









